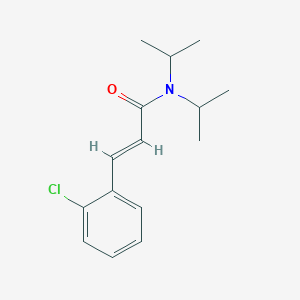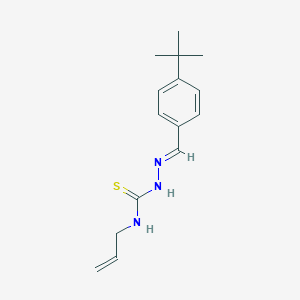
3-(2-chlorophenyl)-N,N-diisopropylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N,N-diisopropylacrylamide, also known as CPDIA, is a chemical compound that has garnered attention in the scientific community due to its unique properties. CPDIA is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature. This property makes it an attractive candidate for various applications in the field of biomedical research.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is based on its thermoresponsive properties. At lower temperatures, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide exists as a soluble polymer, while at higher temperatures, it undergoes a phase transition to form a gel-like structure. This phase transition is reversible, making 3-(2-chlorophenyl)-N,N-diisopropylacrylamide an attractive candidate for various applications.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N,N-diisopropylacrylamide has been shown to be biocompatible and non-toxic, making it suitable for biomedical applications. In vitro studies have demonstrated that 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based drug delivery systems can effectively deliver drugs to target cells. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based scaffolds have been shown to promote cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is its thermoresponsive properties, which make it a versatile material for various applications. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is biocompatible and non-toxic, making it suitable for use in biomedical research. However, one limitation of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide is its relatively complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are numerous future directions for research involving 3-(2-chlorophenyl)-N,N-diisopropylacrylamide. One potential area of research is the development of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based drug delivery systems for the treatment of various diseases. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based scaffolds could be used for tissue engineering applications, such as the regeneration of damaged tissues. Further research could also focus on the development of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based biosensors for the detection of specific biomolecules. Finally, the synthesis method of 3-(2-chlorophenyl)-N,N-diisopropylacrylamide could be optimized to improve its efficiency and reduce its cost.
Méthodes De Synthèse
3-(2-chlorophenyl)-N,N-diisopropylacrylamide can be synthesized through a multi-step process involving the reaction of 2-chlorophenyl isocyanate with N,N-diisopropylacrylamide in the presence of a catalyst. The resulting product is purified through column chromatography to obtain pure 3-(2-chlorophenyl)-N,N-diisopropylacrylamide.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N,N-diisopropylacrylamide has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and biosensors. Its thermoresponsive properties make it a suitable candidate for targeted drug delivery, where the drug can be released at a specific temperature. 3-(2-chlorophenyl)-N,N-diisopropylacrylamide can also be used as a scaffold for tissue engineering, as it can undergo a phase transition to form a gel-like structure at body temperature. Additionally, 3-(2-chlorophenyl)-N,N-diisopropylacrylamide-based biosensors have been developed for the detection of various biomolecules.
Propriétés
Nom du produit |
3-(2-chlorophenyl)-N,N-diisopropylacrylamide |
|---|---|
Formule moléculaire |
C15H20ClNO |
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
(E)-3-(2-chlorophenyl)-N,N-di(propan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H20ClNO/c1-11(2)17(12(3)4)15(18)10-9-13-7-5-6-8-14(13)16/h5-12H,1-4H3/b10-9+ |
Clé InChI |
ZEOHAWMPTJVIQX-MDZDMXLPSA-N |
SMILES isomérique |
CC(C)N(C(C)C)C(=O)/C=C/C1=CC=CC=C1Cl |
SMILES |
CC(C)N(C(C)C)C(=O)C=CC1=CC=CC=C1Cl |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C=CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)

![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
